Pirlimycin

Vue d'ensemble

Description

Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. It is often marketed under the trade name Pirsue and is primarily used to treat mastitis in cattle. This compound is effective against Gram-positive bacteria, specifically targeting Staphylococcus aureus and various species of Streptococcus .

Méthodes De Préparation

The preparation of Pirlimycin involves several synthetic routes. One method includes the reaction between (2S)-4-ethyl-piperidinecarboxylic acid and Ethyltriphenylphosphonium bromide in the presence of alkali, followed by hydrogenation with a catalyst to obtain (2S)-tertbutyloxycarbonyl-4-ethyl-piperidinecarboxylic acid. This intermediate is then stripped of its amino protecting group using hydrochloric acid to yield (2S)-4-ethyl-piperidinecarboxylic acid hydrochloride .

Analyse Des Réactions Chimiques

Pirlimycin undergoes various chemical reactions, including oxidation and substitution. In plasma, it is present as this compound, while in the liver, it is found as two isomers of this compound sulfoxide, this compound sulfone, and unchanged this compound . Common reagents used in these reactions include hydrogenation catalysts and hydrochloric acid. The major products formed from these reactions are this compound sulfoxide and this compound sulfone .

Applications De Recherche Scientifique

Veterinary Medicine

Treatment of Mastitis

Pirlimycin is widely utilized for the treatment of bovine mastitis, a common infection affecting dairy cattle. It is marketed under the name Pirsue and is administered intramammarily to control infections caused by susceptible bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The drug effectively reduces somatic cell counts in milk, improving overall milk quality and yield .

Growth Promotion in Livestock

Research has demonstrated that this compound can enhance growth performance in meat-producing animals such as broiler chickens and swine. Studies indicate that when included in animal feed, this compound significantly improves weight gain and feed efficiency. For example, a formulation containing 0.5 to 55 mg of this compound per kilogram of feed was shown to increase average daily gain (ADG) and feed conversion ratios (FCR) in treated animals compared to controls .

Antimicrobial Resistance Studies

Recent studies have explored the impact of this compound on antimicrobial resistance (AMR) patterns in livestock. For instance, research conducted over a 13-year period analyzed resistance trends in Campylobacter coli isolates from broilers and pigs. The study found that while resistance to various antibiotics was prevalent, the use of this compound did not significantly contribute to increased resistance levels in these populations .

Case Study 1: Efficacy in Dairy Cattle

A study involving dairy farms treated cows with this compound for clinical mastitis. Results indicated a significant reduction in clinical signs of mastitis and improved milk production post-treatment. The study highlighted the importance of timely intervention with this compound to maintain herd health and productivity.

Case Study 2: Growth Promotion in Swine

In trials conducted on swine, the inclusion of this compound in the diet resulted in an average weight gain increase of approximately 10% compared to non-treated groups over a 49-day period. The feed conversion ratio also improved significantly, indicating better utilization of feed resources .

Summary of Findings

| Application | Efficacy | Notes |

|---|---|---|

| Mastitis Treatment | Effective reduction in somatic cell counts | Administered intramammarily |

| Growth Promotion | Increased ADG and FCR | Effective at concentrations of 0.5-55 mg/kg |

| Antimicrobial Resistance | Limited contribution to AMR | No significant increase observed |

Mécanisme D'action

Pirlimycin is bacteriostatic and acts by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting peptidyl transferase and preventing the formation of peptide bonds . This action effectively halts bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Pirlimycin is closely related to other lincosamide antibiotics such as lincomycin and clindamycin. These compounds share a similar mechanism of action, binding to the 50S ribosomal subunit and inhibiting protein synthesis . this compound is unique in its specific application for treating mastitis in cattle and its effectiveness against certain Gram-positive bacteria .

Similar compounds include:

- Lincomycin

- Clindamycin

This compound’s uniqueness lies in its veterinary application and its specific activity against mastitis-causing pathogens in dairy cows .

Propriétés

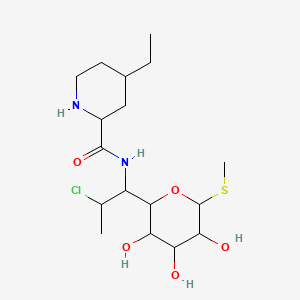

IUPAC Name |

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJOXQRURQPDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868524 | |

| Record name | Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.